3-(4-Bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide
Description
3-(4-Bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 4-bromo-3-methylphenyl group at the 3-position and a 1-cyanocyclopropyl moiety at the terminal amide nitrogen. This compound belongs to a class of nitrile-containing peptidomimetics, which are often designed to target proteolytic enzymes such as cathepsins or parasitic proteases like Rhodesain . The 1-cyanocyclopropyl group is a common pharmacophore in protease inhibitors, contributing to covalent or non-covalent enzyme inhibition .
Properties
IUPAC Name |
3-(4-bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c1-10-8-11(2-4-12(10)15)3-5-13(18)17-14(9-16)6-7-14/h2,4,8H,3,5-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJZAGJFIIOXJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NC2(CC2)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a brominated aromatic ring and a cyanocyclopropyl moiety, suggests various mechanisms of action that could be explored for therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.
- Molecular Formula : C14H15BrN2O
- Molecular Weight : 307.191 g/mol
- CAS Number : 1436319-32-2
- Purity : Typically around 95% .
Structural Information
The compound features a propanamide backbone with a brominated phenyl group and a cyanocyclopropyl substituent, which may influence its pharmacological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| InChI | InChI=1S/C14H15BrN2O/c1-10-8-11(2-4-12(10)15)3-5-13(18)17-14(9-16)6-7-14/h2,4,8H,3,5-7H2,1H3,(H,17,18) |
| SMILES | CC(C(=O)N(C#C1CC1)c1cc(C)c(Br)cc1 |
Research indicates that compounds similar to this compound may exhibit various biological activities including:
- Antitumor Activity : Studies have shown that brominated compounds can inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : The presence of the bromine atom in the aromatic ring can enhance the compound's ability to disrupt microbial membranes.
Antitumor Activity
A study published in Journal of Medicinal Chemistry explored the effects of brominated phenylpropanoids on cancer cell lines. The results indicated that compounds with similar structures to this compound demonstrated significant cytotoxicity against breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of specific kinases involved in cell proliferation .
Antimicrobial Properties
Another investigation focused on the antimicrobial properties of halogenated compounds. The study revealed that derivatives with a bromine substituent exhibited enhanced activity against Gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : Moderate absorption rates were observed in vitro.
- Distribution : The lipophilicity due to the brominated aromatic group may facilitate tissue distribution.
- Metabolism : Cytochrome P450 enzymes may play a role in metabolizing this compound, leading to various metabolites with potential biological activity .
Toxicological Profile
Initial toxicity assessments indicate that while the compound shows promising biological activity, further studies are needed to evaluate its safety profile comprehensively. The toxicity could be influenced by its structural characteristics and metabolic pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Table 2: Enzymatic Inhibition Profiles
Key Insights :
- Enzyme Selectivity : While 7b and 8b target Rhodesain (a parasitic protease), the CatS inhibitor (29) demonstrates divergent selectivity, highlighting the impact of substituents on target specificity.
- Cyanocyclopropyl Role: The 1-cyanocyclopropyl group in the target compound and analogs 7b/8b is critical for covalent binding to cysteine proteases, whereas non-covalent interactions dominate in sulfonyl-containing inhibitors like 29 .
Stability Considerations :
- Bromine’s electronegativity may reduce hydrolytic stability compared to fluorine-substituted analogs like 8b.
- The cyanocyclopropyl group is generally metabolically stable, as seen in CatS inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
